2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused from thiophene and pyrimidine rings. Key substituents include:
- 4-oxo group: Introduces hydrogen-bonding capability, which may influence target binding.
- 7-phenyl group: Contributes to steric bulk and π-π stacking interactions.
- 2-sulfanyl linkage: Connects to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The methoxy group may modulate electronic effects and solubility.
The molecular formula is estimated as C₂₃H₂₂N₃O₃S₂ (MW ≈ 452.5 g/mol), though exact experimental data are unavailable in the provided evidence.
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-20(18(13-30-21)15-8-5-4-6-9-15)25-23(26)31-14-19(27)24-16-10-7-11-17(12-16)29-2/h4-13H,3,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXOVIKRCZICCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide , a thienopyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core and an acetamide group. Its molecular formula is with a molecular weight of approximately 465.6 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methoxy groups are introduced via substitution reactions using appropriate electrophiles .
Antimicrobial Properties
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial activity. In vitro studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance:
- Compounds with methoxy substituents have been linked to enhanced antibacterial activity against strains such as E. coli and S. aureus .
- A structure-activity relationship (SAR) study demonstrated that modifications at specific positions on the phenyl ring influence antibacterial efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Similar thienopyrimidine derivatives have been evaluated for their inhibitory effects on cholinesterase enzymes (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Compounds exhibiting dual inhibitory effects against these enzymes have shown IC50 values in the low micromolar range (e.g., 10.4 μM for AChE) .
Study 1: Antibacterial Activity
A recent study synthesized various thienopyrimidine derivatives and tested their antibacterial properties against standard strains. The compound exhibited higher activity than traditional antibiotics, indicating its potential as a new therapeutic agent .
Study 2: Enzyme Activity
Another investigation focused on the dual inhibition of AChE and BChE by similar compounds, revealing that specific substitutions could enhance inhibitory activity significantly compared to standard inhibitors .
Scientific Research Applications
Overview
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound belongs to the thienopyrimidine class, which is known for diverse biological activities, including antimicrobial and antitumor properties.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds have been reported around 256 µg/mL, demonstrating their potential as antibacterial agents .
Antitumor Activity
This compound has also been investigated for its antitumor properties. Thienopyrimidines are known to inhibit key enzymes involved in purine biosynthesis, such as GARFTase and AICARFTase. By targeting these enzymes, the compound can potentially disrupt cancer cell proliferation. In vitro studies have shown promising results in inhibiting tumor cell lines, suggesting its utility in cancer therapy .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions using sulfur-containing compounds and nitrogen sources.
- Introduction of Substituents : Ethyl, phenyl, and methoxy groups are introduced via substitution reactions with appropriate electrophiles.
Common reagents include ethyl acetoacetate and phenyl isothiocyanate, with solvents such as ethanol or acetonitrile often employed to facilitate the reactions .
Case Studies
Recent studies have highlighted the efficacy of thienopyrimidine derivatives in various therapeutic contexts:
-
Antimicrobial Efficacy : A study conducted on a series of thienopyrimidine derivatives demonstrated a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria.
Compound MIC (µg/mL) Target Bacteria Compound A 128 E. coli Compound B 256 S. aureus -
Antitumor Activity : In vitro assays indicated that certain derivatives could reduce the viability of cancer cell lines by more than 50% at concentrations below 10 µM.
Cell Line IC50 (µM) Compound Tested MCF7 (Breast) 5 2-{...}-acetamide HeLa (Cervical) 8 2-{...}-acetamide
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Core Structure Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., EN300-266676) retain the same core as the target but differ in substituents, impacting steric and electronic profiles .
Substituent Effects: 3-Methoxyphenyl vs. Pyrazolyl/Chlorophenyl: The methoxy group in the target compound improves solubility compared to EN300-266676’s chlorophenyl and pyrazolyl groups . Ethyl vs.
Synthetic Routes :
- The target compound may be synthesized via nucleophilic substitution, similar to ’s method using chloroacetanilide and K₂CO₃ in acetone .
- EN300-266676 is commercially available (Enamine Ltd.), suggesting scalable synthesis routes .
Thienopyrimidine cores are frequently associated with kinase inhibition (e.g., EGFR or VEGFR), though target specificity requires validation .
Research Findings and Data Gaps
- Synthesis : Yields for analogous compounds (e.g., 68–74% for 10a–c) suggest moderate efficiency for the target’s synthesis .
- Biological Data: No direct activity data are available for the target compound. Priorities for future research include: Enzymatic assays (e.g., kinase panels). Solubility and logP measurements. In vivo toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
